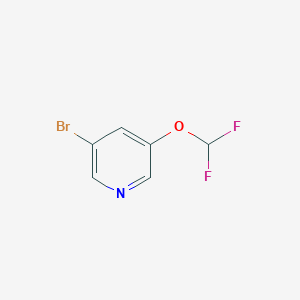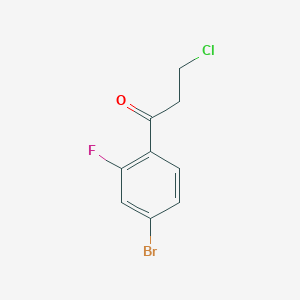
1-(4-溴-2-氟苯基)-3-氯-1-丙酮
概述
描述
1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and a propanone group
科学研究应用
1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone has several scientific research applications, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s halogenated structure makes it a potential candidate for the development of new drugs, as halogen atoms can influence the biological activity and pharmacokinetic properties of molecules.
Material Science: It can be used in the preparation of advanced materials with specific properties, such as polymers and coatings.
准备方法
The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-fluoroacetophenone with thionyl chloride to introduce the chlorine atom, followed by a Friedel-Crafts acylation reaction to form the propanone group. The reaction conditions typically involve the use of anhydrous solvents and catalysts such as aluminum chloride to facilitate the acylation process .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often require stringent control of reaction conditions and the use of specialized equipment to handle the hazardous reagents involved.
化学反应分析
1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the chlorine atom with nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include anhydrous solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
作用机制
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, leading to desired therapeutic effects. The exact molecular pathways involved would vary based on the specific biological system and target .
相似化合物的比较
1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone can be compared with similar compounds such as:
4-Bromo-2-fluorobiphenyl: This compound shares the bromine and fluorine substituents but lacks the propanone group, making it less versatile in certain synthetic applications
4-Bromo-2-fluoroacetophenone: Similar to the target compound but without the chlorine atom, it serves as a precursor in the synthesis of 1-(4-Bromo-2-fluorophenyl)-3-chloro-1-propanone.
4-Bromo-2-fluorophenylmethanesulfonamide: This compound has a different functional group (sulfonamide) and is used in different types of chemical reactions and applications.
属性
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO/c10-6-1-2-7(8(12)5-6)9(13)3-4-11/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTJEJVXXNFKHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732156 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-84-0 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
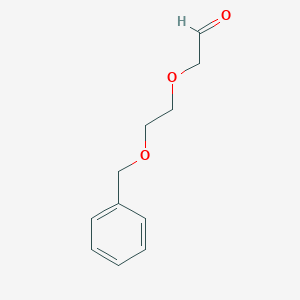

![1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine](/img/structure/B1444362.png)
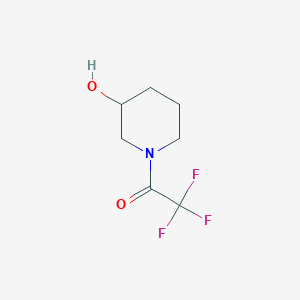
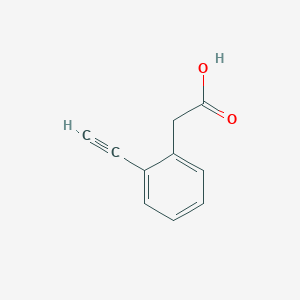
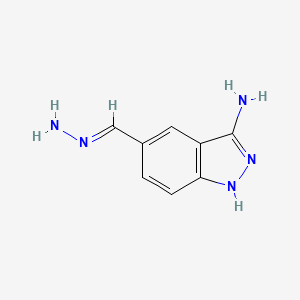
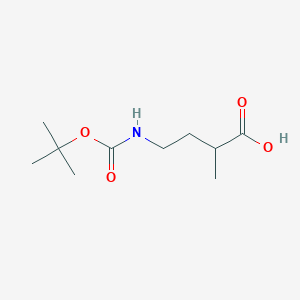
![N-[1,1'-biphenyl]-4-yl-1-naphthalenamine](/img/structure/B1444371.png)
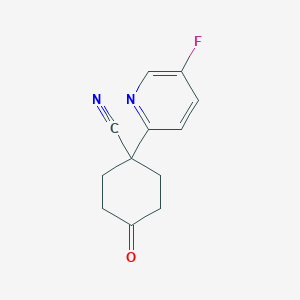
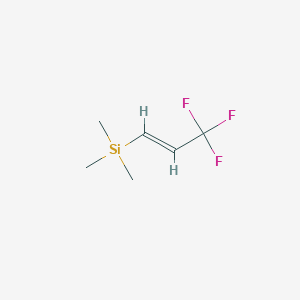
![{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol](/img/structure/B1444376.png)
